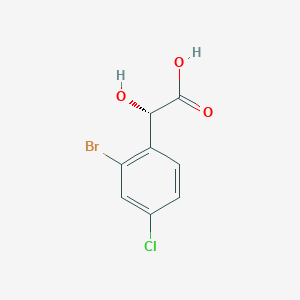

5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

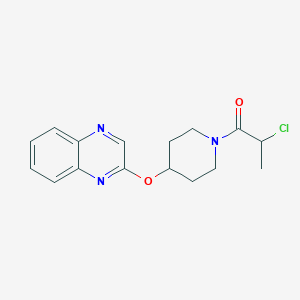

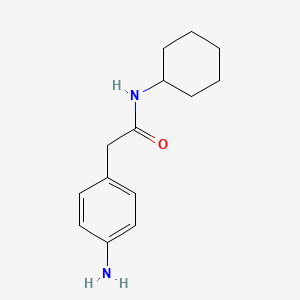

5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (5-AMT) is a synthetic compound that has recently gained attention due to its potential applications in scientific research. 5-AMT is a heterocyclic compound composed of an amine and a carboxamide group connected to a 1,2,3-triazole ring. It has been found to possess a variety of biochemical and physiological effects and is currently being explored for its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Applications in Peptidomimetics and Biological Compounds : The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a related compound, is significant for creating collections of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol involving ruthenium-catalyzed cycloaddition is used for its preparation, which is crucial for producing triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

Antimicrobial Properties : Synthesis of novel 1,2,4-triazole derivatives, including compounds similar to the specified triazole, demonstrates antimicrobial activities against various bacterial and fungal strains. This research highlights the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Anticonvulsant Activity : Research into 4-aminobenzamides, structurally related to the specified compound, shows anticonvulsant effects in mice. This suggests potential applications of similar compounds in treating seizures (Clark et al., 1984).

Use in Solid-Phase Synthesis of Peptides : The compound is potentially useful in the solid-phase synthesis of C-terminal peptide amides. This application is crucial for the efficient synthesis of peptides with high yields and purities, highlighting its significance in peptide chemistry (Albericio & Bárány, 2009).

Catalytic Applications and Material Science : 1H-1,2,3-triazol-5-ylidenes, closely related to the specified compound, are used in catalysis and material science. They are beneficial in various chemical transformations and the preparation of luminescent iron(III) complexes, indicating their diverse applications (Guisado‐Barrios et al., 2018).

Synthesis of Antimicrobial Agents : The synthesis of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, structurally related to the specified compound, reveals moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).

Potential Use in Ruthenium(II) Complexes for C-N Bond Formation : Ruthenium(II) complexes involving heteroditopic N-heterocyclic carbene ligands, related to the specified compound, demonstrate efficiency in C-N bond formation. This highlights their potential in catalysis under solvent-free conditions (Donthireddy et al., 2020).

Cytotoxicity and Potential Anticancer Applications : Research into 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar to the specified compound, shows cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential applications in cancer treatment (Hassan et al., 2014).

Potential Antimicrobial Agents : Novel 1H-1,2,3-triazole-4-carboxamides, similar to the specified compound, demonstrate antimicrobial activities against primary pathogens, suggesting their use as antimicrobial agents (Pokhodylo et al., 2021).

Applications in Selective Serotonin Receptor Antagonism : Indazole and benzimidazolone derivatives, related to the specified compound, exhibit potent and selective antagonism at the 5-HT4 receptor, indicating potential therapeutic applications in neurotransmitter modulation (Schaus et al., 1998).

Propriétés

IUPAC Name |

5-amino-1-[(4-methylphenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-12-5-7-16(8-6-12)11-25-19(21)18(23-24-25)20(26)22-17-14(3)9-13(2)10-15(17)4/h5-10H,11,21H2,1-4H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHFNIKEBQLDGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3C)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2709492.png)

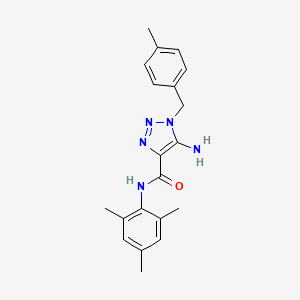

![N-(2-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2709494.png)

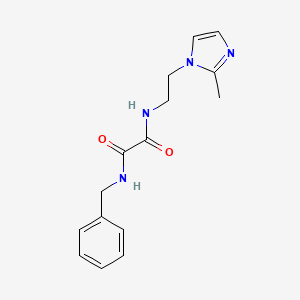

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2709506.png)

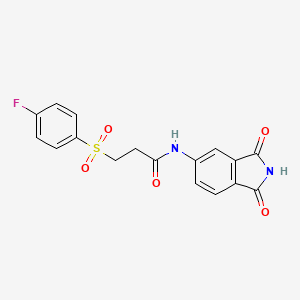

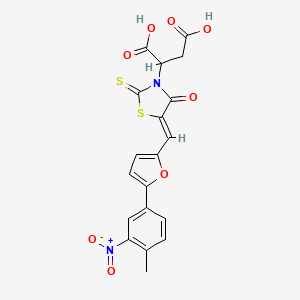

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2709508.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide](/img/structure/B2709510.png)